molecular formula C24H20N4O2S B2780083 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 888459-20-9

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2780083
CAS No.: 888459-20-9
M. Wt: 428.51
InChI Key: CHXBIEWLUNITOE-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group at the 3-position and a 4-oxo moiety. The sulfanyl (-S-) linker connects the core to an N-(naphthalen-1-yl)acetamide group. The naphthalen-1-yl substituent distinguishes it from positional isomers and analogs with smaller or more polar groups.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-2-28-23(30)22-21(17-11-5-6-12-19(17)26-22)27-24(28)31-14-20(29)25-18-13-7-9-15-8-3-4-10-16(15)18/h3-13,26H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXBIEWLUNITOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The final step involves the attachment of the naphthalen-1-ylacetamide moiety through a sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfanyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Structural Variations in the Pyrimido[5,4-b]indole Core

The target compound’s 3-ethyl substitution contrasts with other derivatives:

  • 3-Phenyl analogs (e.g., N-(naphthalen-2-yl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide, Compound 18 ): The phenyl group enhances aromatic stacking but reduces flexibility compared to ethyl .

Table 1: Core Substitution Effects

Compound Core Substitution Key Structural Impact Reference
Target Compound 3-Ethyl Moderate lipophilicity, flexibility -
Compound 18 3-Phenyl Enhanced aromatic interactions
Compound 3-Methoxyphenyl Increased electron density

Sulfur Linker Oxidation States

The sulfanyl (-S-) group in the target compound differs from oxidized derivatives:

  • Sulfinyl (-SO-) analogs (e.g., Compound 3 ): Intermediate oxidation state may balance solubility and activity .

Table 2: Sulfur Group Impact

Compound Sulfur Group Polarity Bioactivity Hypothesis Reference
Target Compound Sulfanyl (-S-) Moderate Optimal for TLR4 binding -
Compound 2 Sulfonyl (-SO₂-) High Reduced cellular uptake

N-Acetamide Substituents

The naphthalen-1-yl group is critical for steric and hydrophobic interactions:

  • Naphthalen-1-yl vs. Naphthalen-2-yl (e.g., Compound 18 ): Positional isomerism affects spatial orientation; the 1-yl group may enhance π-π stacking in hydrophobic pockets .
  • Smaller substituents (e.g., cyclobutyl, furan-2-ylmethyl): Improve synthetic yields (e.g., 83.6% for furfurylamine derivative Compound 19 ) but may reduce target affinity .

Biological Activity

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structural framework that includes a pyrimidoindole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.

The molecular formula of this compound is C24H20N4O2SC_{24}H_{20}N_{4}O_{2}S with a molecular weight of 428.5 g/mol. Its structure is characterized by the presence of a sulfanyl group and an acetamide moiety attached to a naphthalene ring, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₄H₂₄N₄O₂S
Molecular Weight428.5 g/mol
CAS Number888459-20-9

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in inflammatory responses and cancer pathways. The compound's mechanism may involve:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce the expression of cytokines such as IL-6 and TNF-alpha in cellular models.
  • Antioxidant Activity : The presence of the pyrimidoindole scaffold may contribute to antioxidant properties, protecting cells from oxidative stress.
  • Modulation of Cell Signaling Pathways : It may affect signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of pyrimidoindole derivatives, including this compound. Here are some findings related to its activity:

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidoindoles exhibit significant anti-inflammatory effects. For instance, compounds modified at specific positions showed differential effects on TLR4-dependent cytokine production in murine models.

Anticancer Potential

In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Case Studies

  • Study on Cytokine Modulation : A study investigated the effects of various pyrimidoindole derivatives on IL-6 and IP-10 production in bone marrow-derived dendritic cells. The results indicated that modifications at the N5 position reduced cytotoxicity while maintaining TLR4 agonist activity, suggesting a potential therapeutic window for anti-inflammatory applications .
  • Antibacterial Activity : Compounds based on the pyrimidoindole scaffold have shown promising results against biofilms formed by Gram-negative bacteria. The activity was attributed to their ability to disrupt bacterial communication and biofilm formation .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification TypeEffect on Activity
Alkyl SubstituentsEnhanced anti-inflammatory activity
Aromatic RingsIncreased binding affinity to targets
Sulfanyl GroupEssential for maintaining biological activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under reflux conditions (e.g., using acetic acid as a solvent at 110°C) .
  • Step 2 : Sulfanylation at the 2-position of the pyrimidine ring using thiourea derivatives in the presence of a base (e.g., K₂CO₃ in DMF) .
  • Step 3 : Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and naphthalen-1-ylamine, optimized with coupling agents like EDCI/HOBt .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–110°CHigher yields at controlled exothermic reactions
SolventDMF or THFDMF improves solubility of intermediates
CatalystEDCI/HOBtReduces racemization during coupling

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Primary Tools :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and purity. 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthalene and pyrimidoindole moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~490 m/z) and detects impurities .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% for biological assays) .

Q. What initial biological screening approaches are recommended for this compound?

  • Assay Design :

  • In vitro enzyme inhibition : Test against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
    • Key Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Approach :

  • Modify Substituents : Vary the ethyl group at position 3 of the pyrimidoindole core or the naphthalene moiety to alter steric/electronic profiles .
  • Analog Synthesis : Prepare derivatives with halogens (F, Cl) or methoxy groups and compare IC₅₀ values .
    • Example SAR Table :
DerivativeR₁ (Pyrimidoindole)R₂ (Naphthalene)IC₅₀ (EGFR)
ParentEthylH0.8 µM
Analog 1ChloroethylH0.5 µM
Analog 2Ethyl4-Fluoro1.2 µM

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • In silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR ATP-binding pocket) .
  • QSAR Models : Train models on analogs to correlate substituent properties (logP, polar surface area) with bioavailability .
    • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How should contradictory data on biological activity or synthesis yields be resolved?

  • Root-Cause Analysis :

  • Synthesis Variability : Replicate reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidation by-products .
  • Bioassay Discrepancies : Use orthogonal assays (e.g., SPR vs. fluorescence) and validate cell line authenticity .
    • Case Study : A 20% yield discrepancy was traced to residual water in DMF, which hydrolyzed intermediates; switching to anhydrous DMF resolved the issue .

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